molecular formula C16H21BrN2O2 B3301540 tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate CAS No. 910442-97-6

tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B3301540
CAS No.: 910442-97-6
M. Wt: 353.25 g/mol
InChI Key: KLPRZWCOUSDNIR-UHFFFAOYSA-N
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Description

tert-Butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate ( 2097560-65-9) is a synthetic indole derivative with a molecular formula of C16H21BrN2O2 and a molecular weight of 353.25 g/mol . This compound is a brominated and alkylated indole scaffold, a structure of high significance in medicinal and organic chemistry. Indoles are a privileged heterocyclic system prevalent in numerous biologically active molecules and natural products . They are found in various pharmaceuticals and are known to exhibit a wide range of biological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities . The specific molecular architecture of this compound, featuring a bromo substituent and a protected amine side chain, makes it a valuable building block (synthon) for chemical synthesis. Researchers can utilize this intermediate for further functionalization, such as in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) facilitated by the bromine atom, or for the deprotection of the tert-butyloxycarbonyl (Boc) group to access the primary amine . This versatility makes it particularly useful in the exploration and development of novel indole-based compounds for pharmaceutical research and drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-10-12(7-8-18-15(20)21-16(2,3)4)13-9-11(17)5-6-14(13)19-10/h5-6,9,19H,7-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPRZWCOUSDNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include bromination to introduce the bromine atom and alkylation to attach the ethyl carbamate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the bromine atom or other functional groups.

  • Substitution: : The bromine atom can be substituted with other groups, such as amines or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

  • Oxidation: : Indole-3-carboxylic acid derivatives.

  • Reduction: : Reduced bromo-compounds or other reduced derivatives.

  • Substitution: : Substituted indoles with different functional groups.

Scientific Research Applications

Chemistry

Tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, including:

  • Oxidation: Leading to indole derivatives.
  • Reduction: Producing reduced bromo-compounds.
  • Substitution Reactions: Facilitating the introduction of different functional groups.

Biology

Research into the biological activities of this compound has indicated potential antimicrobial and anticancer properties. Studies have shown that indole derivatives can interact with biological targets, which may lead to therapeutic effects. For instance:

  • Indole compounds are known to inhibit certain enzymes involved in cancer progression.
  • Preliminary studies suggest that this compound may exhibit cytotoxic effects on specific cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its mechanism of action may involve:

  • Interaction with cellular receptors or enzymes linked to disease pathways.
  • Modulation of signaling pathways critical for cell proliferation and survival.

Case studies have highlighted its use in developing new treatments for conditions such as cancer and infections caused by resistant bacteria.

Industry

In industrial chemistry, this compound is utilized in:

  • The production of specialty chemicals.
  • Development of new materials with enhanced properties, such as improved thermal stability or solubility.

Mechanism of Action

The mechanism by which tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Indole/Other Rings) Molecular Formula (Estimated) Key Properties/Applications Reference
tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate 5-Br, 2-Me (indole) C₁₆H₂₀BrN₃O₂ Intermediate for receptor ligands
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate 5-Cl, benzimidazolone core C₁₄H₁₇ClN₄O₃ Inhibitor synthesis (LCMS: [M-Boc+H]+ 212)
tert-butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate 5-CN (indole) C₁₆H₂₀N₄O₂ Electronic modulation for binding
tert-butyl N-{2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl}carbamate 5-Br, 2-(3-Cl-propyl) (indole) C₁₉H₂₅BrClN₃O₂ Enhanced steric bulk, solubility challenges
tert-butyl N-(5-bromothiazol-2-yl)carbamate Thiazole ring, 5-Br C₈H₁₁BrN₂O₂S Halogenated heterocycle applications

Physicochemical Properties

  • Molecular Weight and Polarity: The bromo substituent in the target compound increases molecular weight (∼373 g/mol) and lipophilicity compared to the cyano analog (∼308 g/mol) .
  • Melting Points: Limited data exist for the target compound, but related tert-butyl carbamates (e.g., ) show MPs around 163–166°C, suggesting crystalline stability .

Reactivity and Functionalization

  • Bromo vs. Cyano Groups: The 5-bromo substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 5-cyano group () may direct electrophilic substitutions or serve as a hydrogen bond acceptor .
  • Steric Effects : The 2-methyl group in the target compound imposes moderate steric hindrance, contrasting with the 3-chloropropyl group (), which could hinder access to the indole 3-position in further reactions .

Key Challenges and Opportunities

  • Synthetic Optimization : Lower yields in alkylation steps (e.g., 44–55% in ) suggest room for improved catalysts or conditions .
  • Solubility-Bioavailability Trade-offs : While bromo and chloropropyl groups enhance lipophilicity, they may necessitate formulation strategies for in vivo applications .
  • Diverse Applications: The cyano analog () could serve as a precursor for fluorescent probes, whereas the thiazole derivative () may find use in agrochemicals .

Biological Activity

Tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is a chemical compound belonging to the indole derivative class, which is significant in medicinal chemistry due to its diverse biological activities. The compound's structure includes a brominated indole moiety, which is known for its potential therapeutic properties, particularly in cancer research and antimicrobial studies.

Chemical Structure

The chemical formula for this compound is C16H21BrN2O2C_{16}H_{21}BrN_2O_2. The compound's IUPAC name is tert-butyl N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate, and its CAS number is 910442-97-6.

Synthesis

The synthesis typically involves multiple steps, starting from the preparation of the indole core through methods such as Fischer indole synthesis followed by bromination and alkylation to attach the ethyl carbamate group. This multi-step synthesis can be optimized for industrial applications using continuous flow reactors to enhance yield and safety .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Although direct studies on this compound are scarce, the broader category of indoles has been shown to possess activity against various pathogens, making this compound a candidate for further exploration in antimicrobial research.

The biological activity of this compound may involve interaction with specific biological targets such as enzymes or receptors. The exact molecular pathways remain to be elucidated through experimental studies. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—could also influence its biological activity by modifying its interactions with biological targets .

Comparative Analysis with Similar Compounds

To understand the potential efficacy of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
Tert-butyl 5-bromo-1H-indole-3-carboxylateSimilar core structureAnticancer properties
Tert-butyl 2-(5-bromo-1H-indol-3-yl)ethylamineSimilar core structurePotential neuroprotective effects

These comparisons indicate that while the structural variations lead to different properties and activities, they all share a common theme of potential therapeutic applications in oncology and infectious disease treatment.

Q & A

Q. What are the implications of steric hindrance from the tert-butyl group on catalytic transformations?

  • Methodological Answer : The tert-butyl group may inhibit access to the carbamate’s nitrogen in metal-catalyzed reactions (e.g., Buchwald-Hartwig amination). Compare turnover rates with less bulky analogs (e.g., methyl carbamate). Steric effects can be quantified using Tolman’s cone angle calculations .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported yields for Boc protection reactions?

  • Methodological Answer : Variability often stems from moisture sensitivity of Boc anhydride or incomplete amine activation. Standardize protocols: Dry solvents over molecular sieves, use fresh triethylamine, and monitor reaction progress via in situ IR (disappearance of amine peaks). Replicate high-yield conditions (e.g., 83% yield in benzene over 20 days) .

Q. Why do some studies report anti-inflammatory activity for similar carbamates, while others do not?

  • Methodological Answer : Biological activity depends on substituent positioning. The 2-methyl group on the indole may sterically block target binding (e.g., COX-2). Compare IC₅₀ values of analogs with/without methyl groups using LPS-induced inflammation assays in RAW 264.7 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate
Reactant of Route 2
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tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate

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